phloem protein 2
Description
Properties
CAS No. |
147571-71-9 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Synonyms |
phloem protein 2 |
Origin of Product |
United States |
Scientific Research Applications
Stress Response Mechanisms
PP2 proteins have been implicated in plant responses to biotic and abiotic stresses. For instance:
- Salt Tolerance : In Gossypium hirsutum, specific PP2 proteins (e.g., GhPP2-33) have been shown to regulate salt tolerance, suggesting their role in osmotic stress adaptation .
- Disease Resistance : Research on Brassica napus indicates that certain PP2 genes are associated with resistance to Sclerotinia sclerotiorum, a pathogenic fungus. This suggests that PP2 may enhance the plant's defensive capabilities against pathogens .
RNA Transport and Signaling
Recent investigations have highlighted the involvement of PP2 in RNA transport within the phloem:
- Long-Distance RNA Movement : PP2 has been identified as a component of a long-distance RNA transport system, facilitating the movement of RNAs over significant distances within plants. This function is crucial for coordinating responses to environmental stimuli and developmental cues .
- Interaction with Viroids : Studies have shown that PP2 can interact with various RNAs, including viroids, which may influence their movement and pathogenicity within host plants .
Agricultural Applications
The unique properties of PP2 open avenues for agricultural biotechnology:
- Transgenic Approaches : Overexpression of specific PP2 genes in model plants like Arabidopsis thaliana has demonstrated enhanced resistance to phloem-feeding insects, indicating potential applications in developing pest-resistant crop varieties .
- Biotechnological Tools : The ability of PP2 to act as a molecular chaperone and its antifungal properties suggest its utility in engineering plants with improved stress resilience and pathogen resistance .
Comparative Analysis of PP2 Gene Families
A systematic analysis across different species reveals variations in the structure and function of PP2 proteins:
| Plant Species | Number of PP2 Genes | Notable Functions |
|---|---|---|
| Brassica napus | 62 | Disease resistance |
| Gossypium hirsutum | 138 | Salt tolerance |
| Arabidopsis thaliana | Multiple | Insect resistance |
This table summarizes findings from recent genomic studies that highlight the diversity and functional implications of PP2 across various plant species.
Case Study 1: Salt Tolerance in Cotton
In cotton (Gossypium hirsutum), researchers identified several PP2 genes associated with salt stress tolerance. The expression levels of these genes were significantly upregulated under saline conditions, demonstrating their role in enhancing plant resilience to osmotic stress .
Case Study 2: Resistance to Sclerotinia
In oilseed rape (Brassica napus), specific PP2 gene family members were characterized for their involvement in resistance to Sclerotinia sclerotiorum. Transgenic lines overexpressing these genes exhibited reduced disease severity, showcasing the potential for breeding disease-resistant crops through manipulation of the PP2 gene family .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of PP2 with Phloem-Associated Proteins
Table 2: Evolutionary and Expression Features
Research Findings and Implications
- Pathogen Resistance: Brassica napus PP2 genes (BnPP2) confer resistance to Sclerotinia sclerotiorum via lectin-mediated pathogen recognition, a mechanism absent in dehydrins .
- Aphid Resistance: AtPP2-A1 overexpression in Arabidopsis represses aphid feeding, highlighting PP2’s unique dual role in defense and signaling compared to nsLTPs .
Preparation Methods
Tissue Harvesting and Pre-Treatment
Tissues are excised during early morning hours to maximize exudate flow. Mechanical wounding—such as severing stems—induces rapid PP2 mobilization into the phloem sap. To prevent oxidation, immediate immersion in extraction buffer (e.g., 20 mM MES, 2 mM CaCl₂, 0.1 M NaCl, pH 6.0) is critical.
Extraction Techniques
PP2 extraction methods vary depending on downstream applications, with phloem exudate collection being the most direct approach.
Phloem Exudate Collection
Apoplastic washing fluid (AWF) is isolated via vacuum infiltration and centrifugation. Cucumber leaves subjected to 4,000 rpm for 30 minutes yield ~1 mL AWF per gram of tissue. Trypan blue staining confirms cell integrity post-extraction, ensuring minimal cytoplasmic contamination.
Chemical Stabilization
Exudate proteins are stabilized using reducing agents (e.g., 20 mM dithiothreitol) and protease inhibitors (1 mM phenylmethylsulfonyl fluoride). Iodoacetic acid (60 mM) is added to prevent disulfide bond reformation, preserving PP2’s native conformation.
Purification Strategies
PP2 purification leverages its lectin properties and RNA-binding affinity.
Affinity Chromatography
Chitin resin is the gold standard for PP2 isolation. Pumpkin phloem exudate diluted 1:4 in extraction buffer binds to chitin columns, with elution achieved using 0.1 M acetic acid. This method yields ~95% pure PP2, as confirmed by SDS-PAGE (Table 1).
Table 1: Efficiency of PP2 Purification Methods
Size-Exclusion Chromatography (SEC)
SEC using Pure-EV columns resolves PP2 into distinct fractions (e.g., fractions 9–11). Dynamic light scattering (DLS) confirms monodispersity, with hydrodynamic radii of 8–12 nm.
Hybrid Approaches
Combining ammonium sulfate precipitation (67% saturation) with ion-exchange chromatography enhances yield to 0.5 mg/g tissue in celery.
Structural and Functional Characterization
Electrophoretic Analysis
SDS-PAGE under reducing conditions reveals PP2 subunits of 17–24 kDa, depending on species (e.g., 19.7 kDa in ramie, 23.7 kDa in pumpkin). Non-reducing conditions show oligomers up to 48 kDa, indicative of disulfide-linked dimers.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) precisely determines subunit mass, such as 24,645 Da for pumpkin PP2. Post-translational modifications (e.g., glycosylation) are absent, as evidenced by intact mass profiles.
Circular Dichroism (CD) Spectroscopy
CD spectra of pumpkin PP2 indicate 9.7% α-helix, 35.8% β-sheet, and 32.3% unordered structure. Thermal stability assays show a melting temperature (Tm) of 81.5°C, underscoring its robustness.
Functional Assays
Hemagglutination Activity
PP2’s lectin activity is assayed using rabbit erythrocytes. Pumpkin PP2 exhibits a minimum inhibitory concentration of 12.5 μg/mL for N-acetylglucosamine.
RNA-Binding Capacity
Co-immunoprecipitation with Apple scar skin viroid (ASSVd) RNA confirms PP2’s role in nucleic acid transport. RT-PCR of immunoprecipitated complexes shows viroid RNA enrichment by 15-fold compared to controls.
Localization and In Vivo Dynamics
Subcellular Localization
GFP-tagged PP2 variants in transgenic Arabidopsis exhibit cytoplasmic localization, consistent with its role in sieve element-companion cell trafficking.
Promoter Activity Analysis
The BnPP2-15 promoter drives GUS expression in petioles and roots, with induction by mechanical wounding and aphid infestation.
Challenges and Optimization Guidelines
Q & A
Basic Research Questions
Q. What experimental methods are most effective for identifying PP2 in phloem sap, and how do they address contamination risks?
- Methodology : Use proteomic approaches combining phloem exudate collection under controlled conditions (e.g., EDTA-facilitated exudation) with SDS-PAGE and tandem mass spectrometry (LC-MS/MS). Contamination risks are mitigated by comparing exudates from sieve-tube-specific samples against adjacent tissues . For example, a study on litchi plants identified PP2 via GO-term enrichment analysis of transport-related proteins across developmental stages .
Q. How is PP2 expression regulated during plant developmental transitions, such as floral induction?
- Methodology : Temporal proteomic profiling at distinct developmental stages (pre-floral induction, floral induction, and floral initiation) combined with qRT-PCR to validate gene expression. Evidence from litchi studies shows PP2 isoforms (e.g., RGGA) are stage-specific, with abundance changes linked to sucrose synthase activity .
Q. What structural features distinguish PP2 from other phloem proteins like PP1?
- Methodology : Comparative analysis using X-ray crystallography or cryo-EM to resolve PP2’s lectin-like β-propeller structure, which facilitates carbohydrate binding. PP1, in contrast, forms filamentous aggregates via cysteine-rich domains. Phylogenetic studies in cucurbits highlight PP2’s gene family expansion and conserved motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in PP2’s role under abiotic stress (e.g., hypoxia) versus pathogen infection?
- Methodology : Combine immunolocalization (e.g., GFP-tagged PP2) with transcriptomic profiling under stress conditions. For example, hypoxia in phytoplasma-infected phloem reduces PP2-mediated sucrose transport but increases RNA-binding protein interactions, suggesting context-dependent roles . Contradictions are addressed by spatial-temporal resolution of protein localization and activity assays .
Q. What experimental designs are optimal for studying PP2’s interaction with RNA-binding proteins in phloem sap?
- Methodology : Co-immunoprecipitation (Co-IP) of phloem exudates coupled with crosslinking MS (CL-MS) to identify PP2-RNA complexes. Studies in cucurbits identified >80 RNA-binding proteins in phloem sap, suggesting PP2 may stabilize mRNA during long-distance signaling . RNAi silencing of PP2 in model plants (e.g., Arabidopsis) can validate functional partnerships .
Q. How does PP2 influence phloem filament (SEOR protein) aggregation during pathogen invasion?
- Methodology : Use grafting experiments and phloem flow analysis in PP2-deficient mutants. In phytoplasma-infected plants, PP2 interacts with SEOR proteins to impair phloem transport, but filament formation persists in mutants, indicating compensatory mechanisms . Advanced imaging (e.g., TEM) quantifies filament density and sucrose leakage .
Q. What computational tools are available to predict PP2’s evolutionary divergence across angiosperms?
- Methodology : Phylogenetic analysis using tools like PhyloBayes or RAxML with PP2 orthologs from sequenced genomes (e.g., Cucurbita maxima, Arabidopsis). Domain architecture comparisons (e.g., Pfam databases) reveal conserved lectin domains and lineage-specific gene duplications .
Methodological Resources
- Proteomic Databases : Plasma Proteome Explorer (PPE) for cross-referencing PP2 isoforms .
- Structural Prediction : AlphaFold or SWISS-MODEL for PP2’s 3D structure validation .
- Experimental Controls : Include sieve-element-enriched samples and validate exudate purity via companion-cell-specific markers (e.g., AtSUC2 in Arabidopsis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
